molecular formula C19H13ClN4 B11702545 (1E)-1-[(4-chlorophenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

(1E)-1-[(4-chlorophenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11702545
M. Wt: 332.8 g/mol
InChI Key: HTIYAFHNCYRKMS-UHFFFAOYSA-N
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Description

1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[1,2-a][1,3]benzimidazole core, which is known for its significant pharmacological properties .

Preparation Methods

The synthesis of 1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with a suitable pyrido[1,2-a][1,3]benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, which can disrupt various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Properties

Molecular Formula

C19H13ClN4

Molecular Weight

332.8 g/mol

IUPAC Name

1-(4-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H13ClN4/c1-12-10-18(22-14-8-6-13(20)7-9-14)24-17-5-3-2-4-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3

InChI Key

HTIYAFHNCYRKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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